![molecular formula C11H20O6 B034751 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate CAS No. 19812-60-3](/img/structure/B34751.png)
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate
Übersicht
Beschreibung
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate is a useful research compound. Its molecular formula is C11H20O6 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Acrylates, including "2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate", are widely utilized in synthesizing and modifying polymers. They serve as crucial monomers in producing acrylic polymers and copolymers, which are integral to various applications such as plastics, adhesives, and coatings due to their excellent adhesive properties and resistance to weathering and UV radiation. These polymers are used in a range of industries, including automotive, construction, and electronics, for coatings, sealants, and encapsulants (M. Suh et al., 2018)(Suh et al., 2018).
Medical and Biotechnological Applications
Acrylates play a significant role in medical and biotechnological applications, particularly in designing drug delivery systems and hydrogels for tissue engineering. Hydroxyethylcellulose grafted with acrylates can form hydrogels that are biocompatible, biodegradable, and have tunable physical properties, making them suitable for controlled drug release, wound dressings, and as scaffolds for tissue regeneration (Aqdas Noreen et al., 2020)(Noreen et al., 2020).
Water Treatment Technologies
The synthesis of crosslinked polyvinyl alcohol (PVA) membranes incorporating acrylate monomers enhances membranes' chemical resistance and anti-fouling capabilities. These modified membranes are highly effective in water treatment applications, including desalination and wastewater treatment, due to their improved thermal and chemical stability and high water permeability (B. Bolto et al., 2009)(Bolto et al., 2009).
Environmental Sustainability
Chemical recycling of poly(ethylene terephthalate) (PET) waste through glycolysis, where acrylates serve as catalysts, presents an environmentally sustainable method to repurpose PET into valuable secondary materials. These materials can be utilized to produce unsaturated polyester resins, coatings, and adhesives, contributing to waste reduction and resource conservation (G. Karayannidis & D. Achilias, 2007)(Karayannidis & Achilias, 2007).
Advanced Material Design
Acrylates are instrumental in developing photo-curable resins for 3D printing, offering rapid curing, fine spatial resolution, and the fabrication of complex structures. Modifying acrylate-based photopolymers improves their mechanical properties, such as toughness and impact resistance, expanding their applications in dental fillings, biomedical devices, and consumer goods (Samuel Clark Ligon-Auer et al., 2016)(Ligon-Auer et al., 2016).
Wirkmechanismus
Target of Action
This compound is a derivative of acrylate, which is known to react with a wide range of biological targets, including proteins and DNA . .
Mode of Action
As an acrylate derivative, it may interact with its targets through covalent bonding, leading to changes in the structure and function of the target molecules
Biochemical Pathways
Given its structural similarity to other acrylates, it may interfere with a variety of biochemical processes, including protein synthesis and DNA replication
Pharmacokinetics
Similar compounds are known to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of this compound would depend on factors such as the route of administration and the presence of metabolic enzymes.
Result of Action
Similar compounds are known to cause cellular damage through covalent bonding with cellular macromolecules, leading to changes in cell function and potentially cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets . Additionally, the compound’s action may be influenced by the physiological environment, including the presence of metabolic enzymes and the state of the target cells.
Biochemische Analyse
Biochemical Properties
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in esterification, etherification, and acylation reactions, producing compounds with specific functional groups . These interactions are crucial for the compound’s functionality in biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its influence on gene expression can alter the production of specific proteins . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular responses and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses . Threshold effects have been observed in studies, where a specific dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12/h2,12H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUASZQPLPKGIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173532 | |
| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19812-60-3 | |
| Record name | Tetraethylene glycol acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




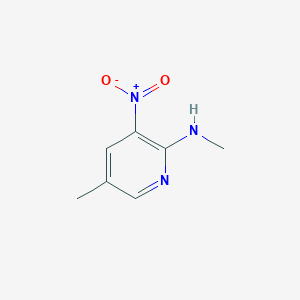
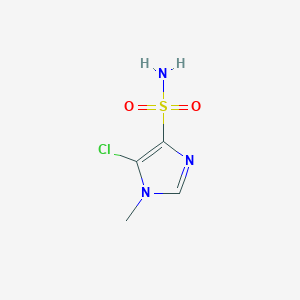
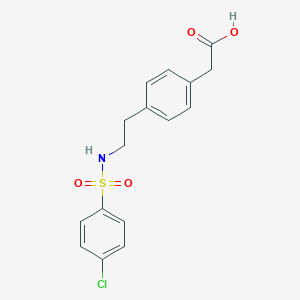
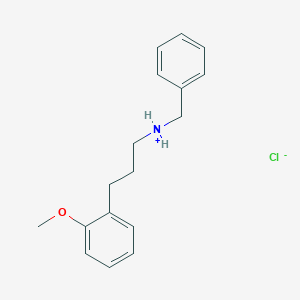

![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
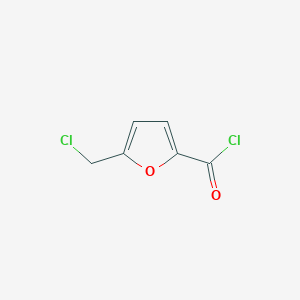


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
